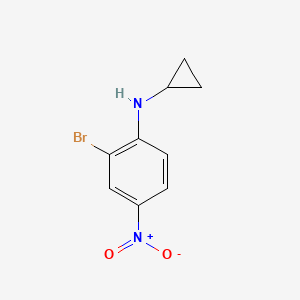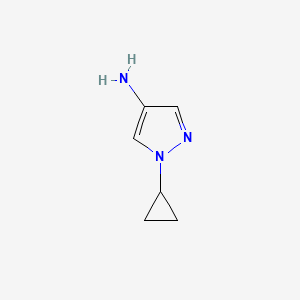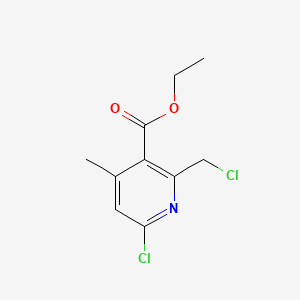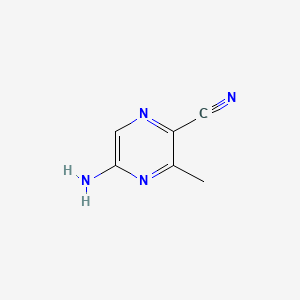
2-Bromo-N-cyclopropyl-4-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-cyclopropyl-4-nitroaniline is an organic compound with the molecular formula C9H9BrN2O2 It is a derivative of aniline, featuring a bromine atom at the second position, a nitro group at the fourth position, and a cyclopropyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclopropyl-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the para position relative to the amino group.
Bromination: The nitroaniline compound is then subjected to bromination, introducing a bromine atom at the ortho position relative to the amino group.
Cyclopropylation: Finally, the amino group is reacted with cyclopropylamine to form the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine and nitro groups influence the reactivity and orientation of the reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Reduction of the nitro group: 2-Bromo-N-cyclopropyl-4-aminoaniline.
Substitution of the bromine atom: Various substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Bromo-N-cyclopropyl-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound may be used in studies investigating the effects of brominated and nitro-substituted anilines on biological systems.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-cyclopropyl-4-nitroaniline involves its interaction with molecular targets in biological systems. The nitro group is an electron-withdrawing group, which can influence the compound’s reactivity and interaction with enzymes or receptors. The bromine atom and cyclopropyl group also contribute to the compound’s overall electronic properties and steric effects, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Bromo-4-nitroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
4-Bromo-2-nitroaniline: Similar structure but with different substitution pattern, affecting its reactivity and applications.
2-Chloro-N-cyclopropyl-4-nitroaniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness: 2-Bromo-N-cyclopropyl-4-nitroaniline is unique due to the presence of the cyclopropyl group, which introduces significant steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of steric hindrance and electronic properties in various chemical and biological contexts.
Propriétés
IUPAC Name |
2-bromo-N-cyclopropyl-4-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-5-7(12(13)14)3-4-9(8)11-6-1-2-6/h3-6,11H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCGRVSODPHUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681427 |
Source


|
| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250973-55-7 |
Source


|
| Record name | 2-Bromo-N-cyclopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B597621.png)






![4-[4-[5-[(Acetylamino)methyl]-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B597635.png)


![4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol](/img/structure/B597639.png)

